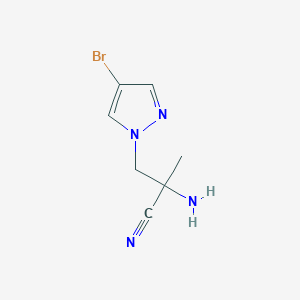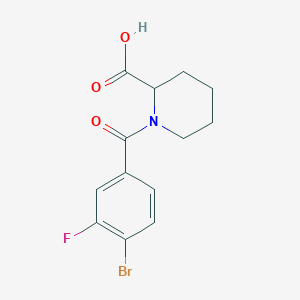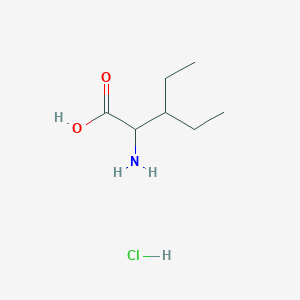
1-Bromo-2,5-difluoro-3-methylbenzene
Descripción general
Descripción
1-Bromo-2,5-difluoro-3-methylbenzene is a chemical compound with the molecular formula C7H5BrF2. It has a molecular weight of 207.02 . It is commonly used in laboratory settings .
Molecular Structure Analysis
The InChI code for 1-Bromo-2,5-difluoro-3-methylbenzene is 1S/C7H5BrF2/c1-4-2-5(9)3-6(8)7(4)10/h2-3H,1H3 . This indicates that the molecule consists of a benzene ring with bromo, difluoro, and methyl substituents.Physical And Chemical Properties Analysis
1-Bromo-2,5-difluoro-3-methylbenzene is a liquid at room temperature . It has a density of 1.676 g/mL at 25 °C .Aplicaciones Científicas De Investigación
Synthesis and Functionalization
1,2-Dibromobenzenes, including derivatives similar to 1-Bromo-2,5-difluoro-3-methylbenzene, are valuable precursors in various organic transformations. They are particularly used in reactions involving the formation of benzynes. Research has detailed efficient methods for synthesizing these compounds, highlighting their significance in creating synthetically valuable derivatives through processes like regioselective bromination and halogen/metal permutations (Diemer, Leroux, & Colobert, 2011).
Photodissociation Studies
Bromo-3,5-difluorobenzene, a compound structurally related to 1-Bromo-2,5-difluoro-3-methylbenzene, has been studied using ab initio methods for understanding the C–Br photo-fragmentation process. The research provides insights into the reaction coordinates and activation energy on the S1 surface, contributing to the understanding of the photodissociation mechanism on a picosecond time scale (Borg, 2007).
Electrochemical Fluorination
Studies on the electrochemical fluorination of halobenzenes, including bromobenzene derivatives, shed light on the formation mechanisms of various fluorinated compounds. These mechanisms involve cathodic dehalogeno-defluorination processes and the anodic oxidation of halide ions to radicals. Such research is crucial in understanding the complex reactions and side reactions during the fluorination process, offering insights into optimizing synthesis pathways for desired fluorinated products (Horio, Momota, Kato, Morita, & Matsuda, 1996).
Polymer Synthesis
Derivatives of bromomethylbenzene, such as 5-(Bromomethyl)-1,3-dihydroxybenzene, have been used in self-condensation reactions to produce hyperbranched polymers. These polymers are characterized by their large number of phenolic hydroxyl groups, which can be modified through various chemical reactions, offering versatile applications in material science (Uhrich, Hawker, Fréchet, & Turner, 1992).
Safety and Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is a combustible liquid and may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray, and to use personal protective equipment when handling it .
Mecanismo De Acción
Target of Action
It is known that brominated and fluorinated benzene derivatives often interact with various enzymes and receptors in the body, altering their function .
Mode of Action
Brominated and fluorinated benzene derivatives are known to undergo reactions at the benzylic position, such as free radical bromination and nucleophilic substitution . These reactions can lead to changes in the molecular structure, which can alter the way the compound interacts with its targets .
Biochemical Pathways
Brominated and fluorinated benzene derivatives are known to participate in various chemical reactions, which can potentially influence multiple biochemical pathways .
Pharmacokinetics
The compound’s physical properties, such as its molecular weight and its lipophilicity, can provide some insight into its potential pharmacokinetic behavior . For instance, its relatively low molecular weight suggests that it may be readily absorbed and distributed throughout the body .
Result of Action
It is known that changes in the structure of brominated and fluorinated benzene derivatives can alter their interactions with biological targets, potentially leading to various cellular effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-Bromo-2,5-difluoro-3-methylbenzene. For instance, the compound’s stability may be affected by factors such as temperature and pH . Additionally, the presence of other chemicals in the environment can influence the compound’s reactivity and its interactions with biological targets .
Propiedades
IUPAC Name |
1-bromo-2,5-difluoro-3-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF2/c1-4-2-5(9)3-6(8)7(4)10/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNNPMOZVTOOLEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1F)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001281306 | |
| Record name | Benzene, 1-bromo-2,5-difluoro-3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001281306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-2,5-difluoro-3-methylbenzene | |
CAS RN |
1416354-32-9 | |
| Record name | Benzene, 1-bromo-2,5-difluoro-3-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1416354-32-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1-bromo-2,5-difluoro-3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001281306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(1H-pyrazol-3-ylmethyl)sulfamoyl]propanoic acid](/img/structure/B1525968.png)

![3-Iodo-2-methylimidazo[1,2-a]pyridine](/img/structure/B1525970.png)

![5-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]quinoline](/img/structure/B1525974.png)
![1-[(1-Amino-2-methylpropan-2-yl)sulfanyl]-4-bromobenzene](/img/structure/B1525978.png)


![2-(pyrrolidin-2-yl)-4-[2-(trifluoromethyl)phenyl]-1H-imidazole dihydrochloride](/img/structure/B1525984.png)
![[3-(Pentan-3-yl)-1,2-oxazol-5-yl]methanamine](/img/structure/B1525986.png)
![1-[4-(Aminomethyl)piperidin-1-yl]-2,2,2-trifluoroethan-1-one hydrochloride](/img/structure/B1525987.png)

![5-Amino-2-[4-(trifluoromethyl)phenoxy]benzonitrile](/img/structure/B1525990.png)
